molecular formula C21H16O B8174058 2-(Benzyloxy)-3'-ethynyl-1,1'-biphenyl

2-(Benzyloxy)-3'-ethynyl-1,1'-biphenyl

Cat. No.: B8174058
M. Wt: 284.3 g/mol
InChI Key: KIGSCTTWPKTNLQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl is an organic compound that features a biphenyl core with a benzyloxy group at the 2-position and an ethynyl group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and a boronic acid or ester as the coupling partner . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl may involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions to ensure high yield and purity of the product. Factors such as catalyst loading, reaction temperature, and solvent choice are critical for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield benzaldehyde derivatives, while reduction of the ethynyl group would produce ethyl-substituted biphenyls.

Scientific Research Applications

2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic properties of the benzyloxy and ethynyl groups. These groups can participate in various interactions, such as π-π stacking and hydrogen bonding, which can affect the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-3’-ethynyl-1,1’-biphenyl is unique due to the presence of both benzyloxy and ethynyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-ethynyl-3-(2-phenylmethoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c1-2-17-11-8-12-19(15-17)20-13-6-7-14-21(20)22-16-18-9-4-3-5-10-18/h1,3-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGSCTTWPKTNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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